

Application of Efavirenz-13C6 in pediatric pharmacokinetic studies.

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Compound of Interest

Compound Name: Efavirenz-13C6

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Application of Efavirenz-13C6 in Pediatric Pharmacokinetic Studies

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Efavirenz (EFV) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been a cornerstone of antiretroviral therapy (ART) for HIV-1 infection in both adults and children. However, its use in the pediatric population is complicated by high interindividual pharmacokinetic variability, which is influenced by factors such as age, weight, drug formulation, and genetic polymorphisms, particularly in the cytochrome P450 2B6 (CYP2B6) enzyme responsible for its metabolism.[1][2][3][4][5] This variability can lead to subtherapeutic concentrations, risking treatment failure, or supratherapeutic levels associated with central nervous system (CNS) toxicity.[6] To optimize dosing and ensure patient safety and efficacy in children, precise and accurate measurement of efavirenz plasma concentrations is crucial.

The use of stable isotope-labeled internal standards in bioanalytical methods is the gold standard for pharmacokinetic studies, offering high precision and accuracy. **Efavirenz-13C6**, a stable isotope-labeled version of efavirenz, serves as an ideal internal standard for quantification of the drug in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7] Its utility lies in its ability to mimic the chemical and physical

properties of the unlabeled drug during sample preparation and analysis, thus correcting for matrix effects and variability in instrument response. This document provides detailed application notes and protocols for the use of **Efavirenz-13C6** in pediatric pharmacokinetic studies.

Data Presentation

Table 1: Efavirenz Dosing Recommendations in Pediatric Patients

Age Group	Weight Range (kg)	Recommended Once-Daily Dose (mg)
3 months to <3 years	3.5 to <5	100
5 to <7.5	150	
7.5 to <10	200	
≥3 years	10 to <15	200
15 to <20	250	
20 to <25	300	
25 to <32.5	350	
32.5 to <40	400	
≥40	600	

Source: Data compiled from multiple clinical guidelines and studies.[\[2\]](#)[\[8\]](#)

Table 2: Population Pharmacokinetic Parameters of Efavirenz in Children

Parameter	Value	Comment
Apparent Clearance (CL/F)	4.8 L/h	For a reference pediatric patient. Body weight is a significant predictor.[2]
Oral Central Volume of Distribution (Vc)	84.9 L	For a reference pediatric patient. Body weight is a significant predictor.[2]
Oral Peripheral Volume of Distribution (Vp)	287 L	For a reference pediatric patient.[2]
Absorption Rate Constant (Ka)	0.414 h ⁻¹	For a reference pediatric patient. Body weight is a significant predictor.[2]
Bioavailability of Oral Solution	46.6%	Relative to capsules/tablets.[5]

Table 3: Impact of CYP2B6 Genotype on Efavirenz Clearance in Children

CYP2B6 Genotype	Effect on Clearance (CL/F)	Dosing Implication
Extensive Metabolizers (e.g., 1/1, GG)	Higher Clearance (+40%)	May require higher doses to avoid subtherapeutic concentrations.[4][5]
Intermediate Metabolizers (e.g., 1/6, GT)	Reference Clearance	Standard dosing is generally appropriate.[4]
Slow Metabolizers (e.g., 6/6, TT)	Lower Clearance (-56%)	May require dose reduction to prevent toxicity.[3][4]

Experimental Protocols

Protocol 1: Quantification of Efavirenz in Pediatric Plasma Samples using LC-MS/MS with Efavirenz-13C6 Internal Standard

This protocol is adapted from a validated method for the determination of efavirenz in human plasma.^[7]

1. Objective: To accurately quantify the concentration of efavirenz in small volume pediatric plasma samples.

2. Materials and Reagents:

- Efavirenz analytical standard
- **Efavirenz-13C6** (Internal Standard, IS)
- HPLC-grade methanol and acetonitrile
- Formic acid
- Human plasma (for calibration standards and quality controls)
- Micropipettes and tips
- Microcentrifuge tubes
- Vortex mixer
- Centrifuge
- HPLC system coupled with a tandem mass spectrometer (LC-MS/MS)

3. Preparation of Stock and Working Solutions:

- Efavirenz Stock Solution (1 mg/mL): Accurately weigh and dissolve efavirenz in methanol.
- **Efavirenz-13C6** Stock Solution (1 mg/mL): Accurately weigh and dissolve **Efavirenz-13C6** in methanol.
- Efavirenz Working Solutions: Serially dilute the stock solution with 50% methanol to prepare working solutions for calibration standards and quality controls.

- Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the **Efavirenz-13C6** stock solution with 50% methanol.

4. Sample Preparation (Protein Precipitation):

- To a 50 µL aliquot of pediatric plasma sample, calibration standard, or quality control in a microcentrifuge tube, add 100 µL of the Internal Standard Working Solution.
- Vortex mix for 30 seconds to precipitate proteins.
- Centrifuge at 10,000 rpm for 10 minutes at 4°C.
- Transfer 50 µL of the supernatant to a clean tube and dilute with 50 µL of water.
- Inject a small volume (e.g., 10 µL) into the LC-MS/MS system.

5. LC-MS/MS Conditions:

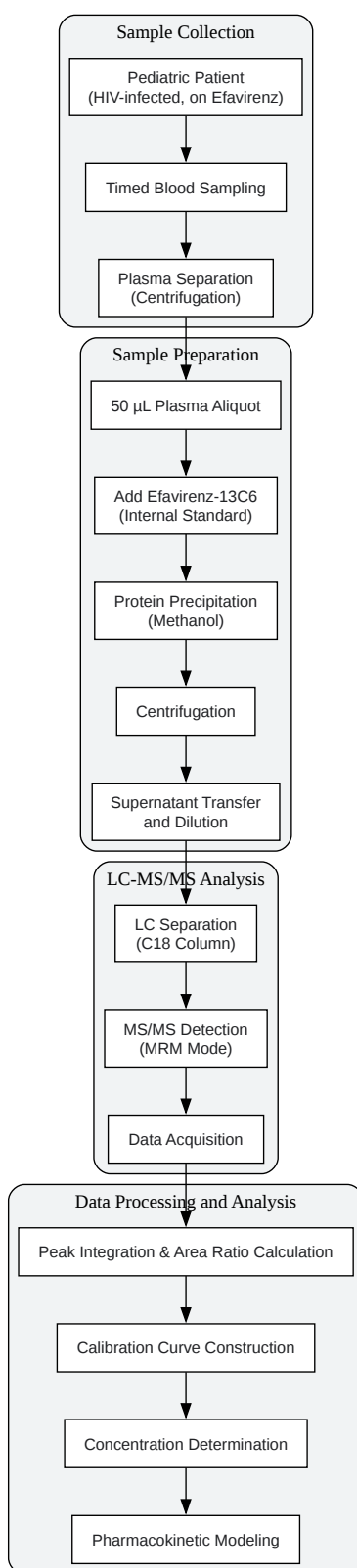
- LC Column: A suitable C18 column (e.g., 50 x 2.1 mm, 3.5 µm).
- Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
- Flow Rate: e.g., 0.4 mL/min.
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Negative electrospray ionization (ESI-).
- MRM Transitions:
 - Efavirenz: m/z 314.2 → 243.9
 - **Efavirenz-13C6**: m/z 320.2 → 249.9[7]

6. Data Analysis:

- Quantify efavirenz concentrations by calculating the peak area ratio of the analyte to the internal standard.

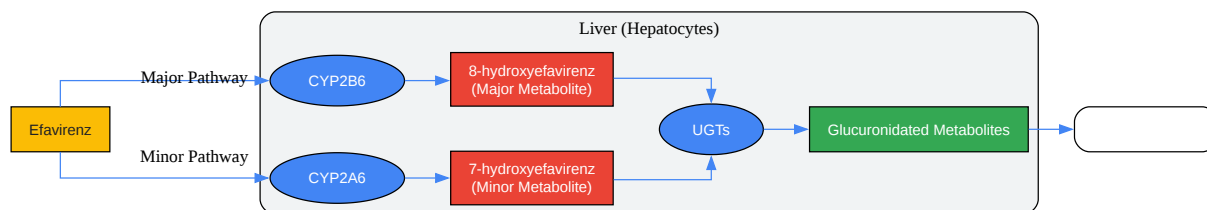
- Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
- Determine the concentration of efavirenz in the pediatric samples from the calibration curve using a weighted linear regression.

Mandatory Visualization



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Caption: Experimental workflow for pediatric Efavirenz pharmacokinetic analysis.



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Caption: Simplified metabolic pathway of Efavirenz.

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